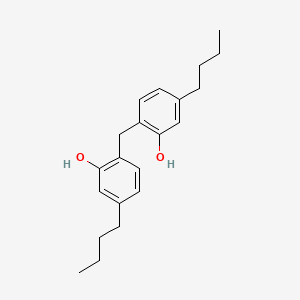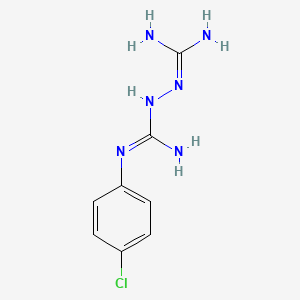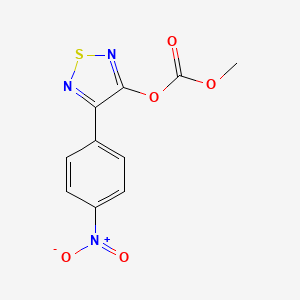
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a carbonate ester functional group
Preparation Methods
The synthesis of Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the thiadiazole ring. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbonate ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiadiazole derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate can be compared with other thiadiazole derivatives, such as:
4-(4-nitrophenyl)-1,2,5-thiadiazole: Lacks the carbonate ester group, leading to different chemical reactivity and applications.
Methyl 4-(4-aminophenyl)-1,2,5-thiadiazol-3-yl carbonate: Contains an amino group instead of a nitro group, resulting in different biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
143058-39-3 |
|---|---|
Molecular Formula |
C10H7N3O5S |
Molecular Weight |
281.25 g/mol |
IUPAC Name |
methyl [4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl] carbonate |
InChI |
InChI=1S/C10H7N3O5S/c1-17-10(14)18-9-8(11-19-12-9)6-2-4-7(5-3-6)13(15)16/h2-5H,1H3 |
InChI Key |
DHKARPYISZMARB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=NSN=C1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)

![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)
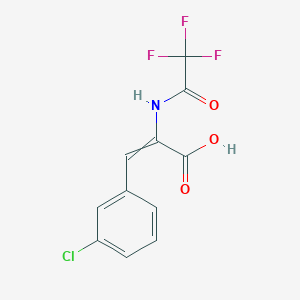

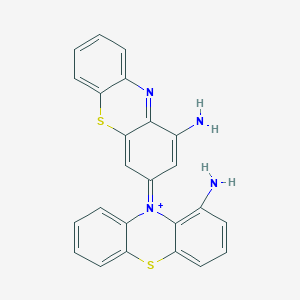
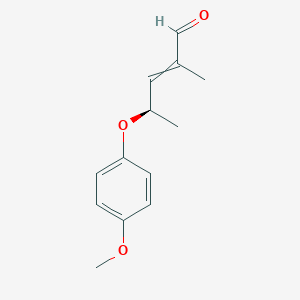
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)

